molecular formula C10H15NO3 B12432516 1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid

1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B12432516
M. Wt: 197.23 g/mol
InChI Key: YATIBHHZINOUNN-UHFFFAOYSA-N
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Description

(3S)-1-Oxo-2-azaspiro[45]decane-3-carboxylic acid is a spirocyclic compound featuring a unique structure that combines a spiro ring system with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization to form the spirocyclic structure . The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of (3S)-1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under mild conditions.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3S)-1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid is unique due to its specific combination of a spiro ring system and a carboxylic acid functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

1-oxo-2-azaspiro[4.5]decane-3-carboxylic acid

InChI

InChI=1S/C10H15NO3/c12-8(13)7-6-10(9(14)11-7)4-2-1-3-5-10/h7H,1-6H2,(H,11,14)(H,12,13)

InChI Key

YATIBHHZINOUNN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(NC2=O)C(=O)O

Origin of Product

United States

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